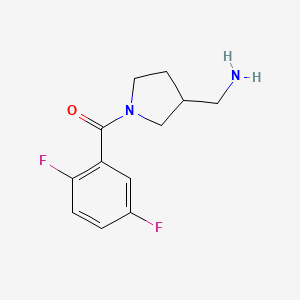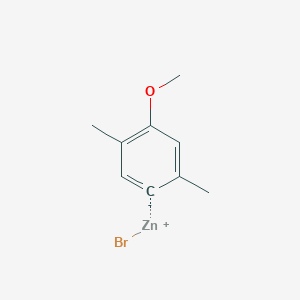
2,5-Dimethyl-4-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is part of the broader class of organozinc compounds, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethyl-4-methoxyphenylzinc bromide typically involves the reaction of 2,5-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,5-Dimethyl-4-methoxyphenyl bromide+Zn→2,5-Dimethyl-4-methoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of advanced purification methods such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Typical reagents include alkyl halides or aryl halides, and the reaction is often carried out in the presence of a base.
Coupling reactions: Palladium or nickel catalysts are commonly used, along with ligands to stabilize the metal center.
Major Products
The major products of these reactions are typically more complex organic molecules that incorporate the 2,5-dimethyl-4-methoxyphenyl group. These products can be further functionalized to create a wide range of chemical compounds.
Applications De Recherche Scientifique
2,5-Dimethyl-4-methoxyphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: It is involved in the synthesis of medicinal compounds, potentially leading to new treatments for various diseases.
Industry: In industrial chemistry, it is used to produce fine chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism by which 2,5-Dimethyl-4-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-5-methoxyphenylzinc bromide
- 2-Ethoxy-2-oxo-ethylzinc bromide
- 2-(4-Methylphenyl)ethylzinc bromide
Uniqueness
2,5-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful for certain synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H11BrOZn |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-methoxy-1,4-dimethylbenzene-5-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-4-5-8(2)9(6-7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XQUANSJBQQTEQU-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C([C-]=C1)C)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


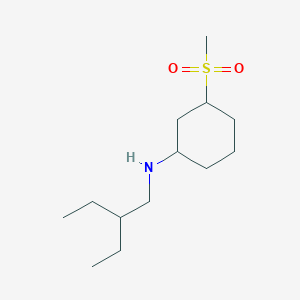
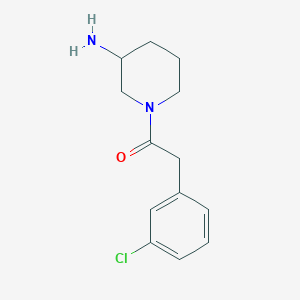
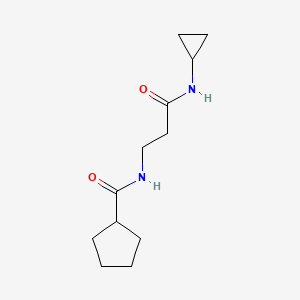
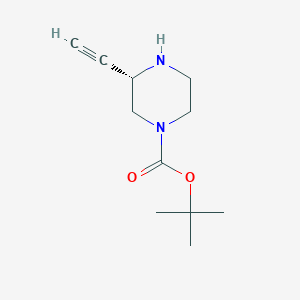
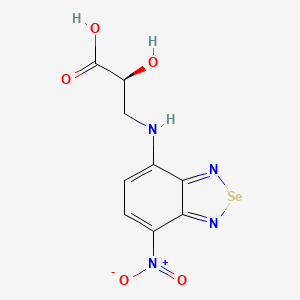
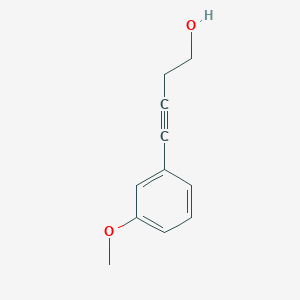
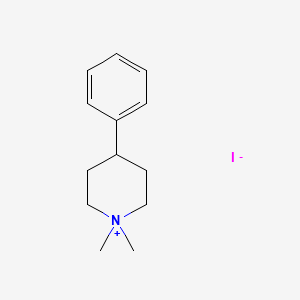

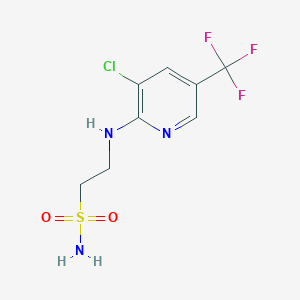
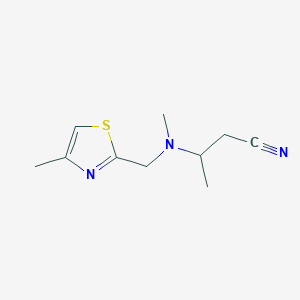
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)


